molecular formula C14H17N3O3S B2745503 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1904202-58-9

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2745503
CAS No.: 1904202-58-9
M. Wt: 307.37
InChI Key: ZOSRNHPRRYLDKO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide (often referred to as CPI-1205) is a compound that has garnered significant attention in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Chemical Name This compound
CAS Number 1450656-47-9
Molecular Formula C25H26N4O3
Molecular Weight 430.499 g/mol
LogP 4.280

CPI-1205 functions primarily as a selective inhibitor of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through histone methylation. Elevated levels of EZH2 are often associated with various cancers, including lymphoma and prostate cancer. By inhibiting EZH2, CPI-1205 can potentially reverse the transcriptional repression of tumor suppressor genes, thereby exerting anti-tumor effects .

Structure-Activity Relationship (SAR)

Research into the SAR of CPI-1205 has revealed that modifications to the piperidine ring and other substituents can significantly impact its potency and selectivity. For instance, derivatives with different N-substituents were synthesized and evaluated for their biochemical activities against both wild-type and mutant EZH2 enzymes. Some analogues demonstrated improved cellular potency compared to the parent compound .

Antitumor Effects

CPI-1205 has shown promising results in preclinical studies as an anti-tumor agent:

  • In Vitro Studies : Various studies have demonstrated that CPI-1205 exhibits potent anti-proliferative activity against cancer cell lines, including HeLa and Karpas-422 cells. The compound's efficacy is attributed to its ability to decrease H3K27me3 levels, a marker of EZH2 activity .
  • In Vivo Studies : In xenograft models using Karpas-422 cells, CPI-1205 was administered at doses of 160 mg/kg twice daily (BID), resulting in significant tumor growth inhibition. This indicates its potential for therapeutic application in treating EZH2-dependent malignancies .

Pharmacokinetics

Pharmacokinetic studies have shown that CPI-1205 possesses favorable bioavailability and metabolic profiles:

  • Oral Bioavailability : The compound demonstrated excellent oral bioavailability in animal models, with significant plasma concentrations achieved after administration.
  • Clearance and Half-Life : Different analogues exhibited varying clearance rates and half-lives, impacting their overall therapeutic potential .

Clinical Trials

CPI-1205 is currently being evaluated in clinical trials for its safety and efficacy in patients with advanced malignancies associated with EZH2 overexpression. Early-phase trials have reported manageable side effects and encouraging preliminary efficacy data .

Comparative Studies

Comparative studies with other EZH2 inhibitors have highlighted CPI-1205's unique profile. For example:

CompoundIC50 (µM)SelectivityNotes
CPI-12050.25HighEffective against EZH2 mutations
Compound A0.50ModerateLess effective on mutant forms
Compound B0.75LowBroader spectrum but lower potency

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-6-11(20-3)7-12(18)17(9)5-4-15-14(19)13-10(2)16-8-21-13/h6-8H,4-5H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSRNHPRRYLDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CS2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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